"1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" chemical properties
"1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone" chemical properties
An In-depth Technical Guide to 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The trifluoromethyl group (–CF₃), in particular, is a powerful modulator of physicochemical and biological properties. It can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved efficacy and pharmacokinetics.
This guide focuses on 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone , a key trifluoromethyl-containing building block. Its unique trifunctional architecture—comprising a nucleophilic aromatic amine, an electrophilic ketone, and an electron-withdrawing trifluoromethyl group—makes it a versatile synthon for constructing complex molecular targets. We will delve into its core properties, reactivity, and applications, providing researchers, scientists, and drug development professionals with the technical insights necessary to leverage this compound in their work.
Core Physicochemical & Structural Properties
1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is a solid at room temperature, valued for its specific arrangement of functional groups that dictate its reactivity and utility as a chemical intermediate.
Identity and Key Data
A summary of the compound's fundamental properties is presented below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Source(s) |
| IUPAC Name | 1-[2-Amino-4-(trifluoromethyl)phenyl]ethanone | |
| CAS Number | 37885-07-7 | |
| Molecular Formula | C₉H₈F₃NO | |
| Molecular Weight | 203.16 g/mol | |
| Physical Form | Solid | |
| Typical Purity | ≥97% | |
| Storage Conditions | 2-8°C, sealed, dry, protect from light |
Molecular Structure
The structure of 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone is foundational to understanding its chemical behavior.
Caption: Proposed synthetic pathway for 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone.
Explanatory Protocol: A Self-Validating System
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Protection of the Amine (Causality): The amino group of 3-(trifluoromethyl)aniline is highly activating and would otherwise coordinate with the Lewis acid (AlCl₃), preventing the desired Friedel-Crafts reaction. It is first protected as an acetamide, which is less basic and directs the incoming electrophile to the ortho and para positions. The ortho position is favored due to steric hindrance at the position ortho to the bulky trifluoromethyl group.
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Friedel-Crafts Acylation: The protected aniline undergoes electrophilic aromatic substitution with acetyl chloride using aluminum trichloride as a Lewis acid catalyst. The reaction introduces the acetyl group onto the aromatic ring.
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Hydrolysis (Deprotection): The acetamide protecting group is removed via acid-catalyzed hydrolysis to regenerate the free primary amine, yielding the final product. The success of this step is validated by the disappearance of the amide carbonyl in IR and the appearance of the free amine N-H stretches.
Core Reactivity Profile
The molecule's reactivity is governed by the interplay of its three functional groups. This multi-faceted reactivity makes it a valuable precursor for creating diverse chemical libraries.
Caption: Key reactive sites on 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone.
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Amino Group: As a primary aromatic amine, it is a key site for nucleophilic attack. It readily undergoes acylation to form amides, alkylation, and can be converted to a diazonium salt for subsequent Sandmeyer-type reactions.
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Ketone Group: The carbonyl group is electrophilic. It can be reduced to a secondary alcohol, serve as an electrophile in aldol-type condensations, or undergo reactions like Wittig olefination.
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Trifluoromethyl Group: This group is highly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution. Its primary role is to confer desirable properties such as increased lipophilicity and resistance to oxidative metabolism in downstream products. [1][2]This makes it a valuable feature in the design of metabolically robust drug candidates. [2]
Applications in Drug Discovery and Agrochemicals
This compound is not an end-product but a critical starting material. Its utility lies in its ability to serve as a scaffold for building more complex, biologically active molecules.
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Pharmaceutical Intermediate: It is used in the synthesis of fluorinated pharmaceuticals. [2]The presence of the amine and ketone allows for the construction of heterocyclic ring systems (e.g., quinolines, benzodiazepines) which are common motifs in medicinal chemistry.
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Agrochemical Synthesis: Similar to pharmaceuticals, the structural features are valuable for creating novel pesticides and herbicides where metabolic stability and target affinity are crucial.
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Fragment-Based Drug Design: As a "fragment," it can be used in screening assays to identify initial binding interactions with biological targets. The core can then be elaborated upon to develop more potent leads.
Safety, Handling, and Toxicological Profile
Proper handling of all laboratory chemicals is paramount. The available safety data provides clear guidance for risk mitigation.
GHS Hazard Classification
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Signal Word: Warning * Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation. * H319: Causes serious eye irritation. * H335: May cause respiratory irritation.
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Recommended Handling Protocols
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [3] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
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Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH-approved particulate respirator.
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First Aid Measures:
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Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. [3] * Skin Contact: Immediately wash off with soap and plenty of water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
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Toxicological and Ecological Data
For many specialized research chemicals, comprehensive toxicological and ecological data is limited. The Safety Data Sheet for this compound indicates "no data available" for acute toxicity (oral, dermal, inhalation), persistence and degradability, and aquatic toxicity. [3]This lack of data underscores the need for cautious handling and containment to prevent environmental release.
References
- 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone | 37885-07-7. Sigma-Aldrich.
- CAS 339-58-2: Ethanone, 2-amino-1-[4-(trifluoromethyl)phenyl]. CymitQuimica.
- Ethanone,1-[2-amino-4-(trifluoromethyl)phenyl]-(37885-07-7) 13C NMR. ChemicalBook.
- Ethanone,1-[2-amino-4-(trifluoromethyl)
- 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone-None. Thoreauchem.
- 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone. MySkinRecipes.
- 1-(2-Amino-4-(trifluoromethyl)phenyl)ethanone. Sigma-Aldrich.
